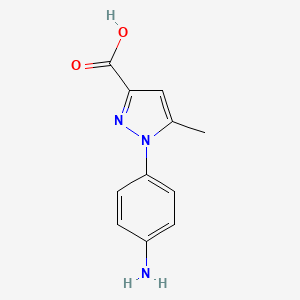

1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Overview

Description

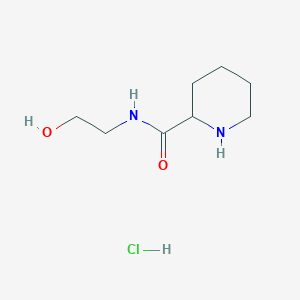

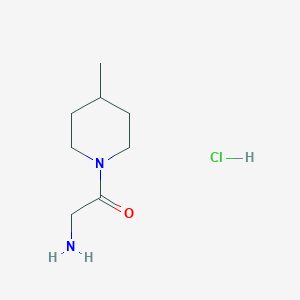

The compound “1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, a methyl group, a pyrazole ring, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the aminophenyl and methyl groups, and the formation of the carboxylic acid group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring . The presence of the amino group on the phenyl ring could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid and amino groups could make the compound soluble in water .Scientific Research Applications

Chemical Synthesis and Characterization

1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been a focus in chemical synthesis research. Studies have demonstrated various methods for functionalizing and cyclizing pyrazole carboxylic acids, leading to a range of compounds with diverse structures and properties. For instance, reactions of pyrazole-3-carboxylic acids with different aminophenol derivatives have been explored, producing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides with established structures through NMR, IR, and mass spectroscopy (Yıldırım & Kandemirli, 2006). Similarly, the synthesis of new pyrazole derivatives, including their structural characterization using NMR and IR spectroscopy, highlights the compound's versatility in chemical synthesis (Kasımoğulları et al., 2010).

Experimental and Theoretical Investigations

Experimental and theoretical studies have been conducted on pyrazole carboxylic acids to understand their molecular structure and reactions. Investigations using methods like density functional theory (DFT), thermo gravimetric analysis, and X-ray diffraction have provided insights into the properties and behaviors of these compounds (Viveka et al., 2016). These studies are crucial for developing new materials and pharmaceuticals.

Application in Coordination Chemistry

Research has been conducted on the use of pyrazole carboxylic acid derivatives in coordination chemistry, particularly in synthesizing metal complexes. For example, novel coordination complexes involving CuII/CoII and pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, demonstrating the potential of these compounds in creating new materials with unique properties (Radi et al., 2015).

Exploration in Corrosion Inhibition

Pyrazole carboxylic acid derivatives have also been studied for their potential as corrosion inhibitors. Research has shown that certain pyrazole compounds can significantly reduce the corrosion rate of steel in acidic environments, underscoring their potential applications in industrial processes (Herrag et al., 2007).

Antimicrobial Activity

Studies have investigated the antimicrobial properties of pyrazole carboxylic acid derivatives. Research on metal complexes with phenyl-substituted pyrazole carboxylic acids has demonstrated significant antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Liu et al., 2014).

Mechanism of Action

Target of Action

A structurally similar compound, 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, has been found to target the camp-specific 3’,5’-cyclic phosphodiesterase 4d in humans .

Mode of Action

Similar compounds bearing semicarbazone and thiosemicarbazone moieties have shown membrane perturbing as well as intracellular modes of action . They interact with their targets, leading to changes in the cell membrane permeability and DNA-binding .

Biochemical Pathways

It’s worth noting that many aromatic compounds, including those derived from aromatic amino acids, can impact various biochemical pathways .

Pharmacokinetics

A structurally similar compound, 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, inhalation of dust could be a potential hazard. Additionally, the compound could potentially be harmful if swallowed or if it comes into contact with the skin .

Future Directions

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, influencing its activity . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the hemodynamic response and somatosensory evoked potentials in neuronal cells . This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been observed to inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, leading to increased levels of cAMP within the cell . This increase in cAMP can activate downstream signaling pathways, resulting in various cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that systemic application of the compound at specific dosages can significantly decrease hemodynamic responses and evoked potentials in rats . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect the metabolism of certain azo dyes by Staphylococcus aureus, leading to the formation of specific metabolites . These interactions can influence metabolic flux and the levels of metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or accumulate in certain tissues . The distribution of the compound can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to mitochondria, where it can influence mitochondrial function and reactive oxygen species production . The localization of the compound can determine its specific effects on cellular processes.

Properties

IUPAC Name |

1-(4-aminophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKEGLJGZTOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194305 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261079-60-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(4-aminophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)